Tripotassium propylsilanetriolate
Description
Contextualization of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, which feature carbon-silicon (C-Si) bonds, are a versatile and crucial class of chemicals in both industrial applications and modern research. wikipedia.orgcfsilicones.com These compounds are foundational as building blocks and valuable molecules in the development of various materials. researchgate.net Unlike their purely organic counterparts, the unique properties imparted by the Si-C bond, such as thermal stability, flexibility, and hydrophobicity, distinguish them. cfsilicones.com The majority of organosilicon compounds are colorless, flammable, hydrophobic, and stable in air. wikipedia.org Their applications are widespread, ranging from antifoamers, adhesives, and coatings derived from silicones to specialized uses in electronics as insulating materials and in pharmaceuticals as excipients. wikipedia.orgcfsilicones.com The field of organosilicon chemistry has evolved significantly since the first synthesis of an organochlorosilane in 1863, growing into a major area of research with significant contributions to materials science. wikipedia.orgrsc.org
Significance of Silanetriolate Anions in Solution Chemistry and Polymerization
Silanetriolate anions are negatively charged ions of non-metal elements. savemyexams.com In solution, these anions exhibit notable reactivity. For instance, tripotassium propylsilanetriolate is soluble in water and demonstrates basic properties. smolecule.com It remains stable in high pH environments but is prone to polymerization and precipitation as the pH decreases. smolecule.com This characteristic indicates its capacity to engage in condensation reactions, which leads to the formation of siloxane bonds when reacting with other silanol (B1196071) or silicate (B1173343) compounds. smolecule.com The behavior of these anions in solution is critical for their application as precursors in polymerization processes. The controlled hydrolysis and subsequent neutralization of precursors like propyltrichlorosilane are fundamental to forming these reactive silanetriolate salts. smolecule.com
Research Landscape and Specific Focus on this compound
Within the broader class of alkali metal alkylsilanetriolates, this compound (CAS Number: 93857-00-2) is a compound of specific interest. smolecule.comlookchem.comchemicalbook.com It is an inorganic compound with the chemical formula C₃H₇K₃O₃Si. smolecule.com Structurally, it consists of three potassium ions coordinated to a propylsilanetriolate moiety. smolecule.com Typically, it appears as a white to off-white solid. smolecule.com Its enhanced solubility and stability under alkaline conditions make it particularly advantageous for applications where water solubility is a key factor. smolecule.com The synthesis of this compound generally involves the reaction of propyltrichlorosilane with potassium hydroxide (B78521) in a controlled setting. smolecule.com
Overview of Key Academic Research Avenues for this compound
Research into this compound has primarily focused on its application in materials science, particularly as a surface treatment agent and a component in protective coatings. smolecule.com It is utilized as a treatment for non-metal surfaces to improve adhesion and durability. smolecule.com In the construction industry, it is incorporated into formulations for coatings and sealants to impart water repellency and enhance durability. smolecule.com Academic studies have investigated its use as a hydrophobic coating for stone, such as blue limestone, to assess its performance and durability against natural and artificial weathering. mdpi.comresearchgate.netbohrium.com These studies often involve comparing its effects to other silane-based treatments. mdpi.com Furthermore, it is employed in various laboratory applications due to its specific reactivity and stability. smolecule.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93857-00-2 | smolecule.comlookchem.comchemicalbook.com |
| Molecular Formula | C₃H₇K₃O₃Si | smolecule.comchemicalbook.comguidechem.com |
| Molecular Weight | 236.47 g/mol | smolecule.comnih.gov |
| IUPAC Name | tripotassium;trioxido(propyl)silane | smolecule.comnih.gov |
| Physical State | White to off-white solid | smolecule.com |
| Boiling Point | 113°C at 101,325 Pa | chemicalbook.com |
| Water Solubility | Soluble | smolecule.com |
| EINECS Number | 299-135-8 | lookchem.comchemicalbook.com |
Properties
CAS No. |
93857-00-2 |
|---|---|
Molecular Formula |
C3H7K3O3Si |
Molecular Weight |
236.47 g/mol |
IUPAC Name |
tripotassium;trioxido(propyl)silane |
InChI |
InChI=1S/C3H7O3Si.3K/c1-2-3-7(4,5)6;;;/h2-3H2,1H3;;;/q-3;3*+1 |
InChI Key |
WJMMIIYOFJPJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Understanding of Tripotassium Propylsilanetriolate Production
Precursor Synthesis: From Halosilanes to Silanetriols
The journey to tripotassium propylsilanetriolate begins with the synthesis of its direct precursor, propylsilanetriol (B14675420). smolecule.com This is most commonly achieved through the hydrolysis of propyltrichlorosilane. smolecule.comevitachem.com
Hydrolytic Pathways for the Generation of Propylsilanetriol from Propyltrichlorosilane
CH₃CH₂CH₂SiCl₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3HCl europa.eu
This hydrolysis is a rapid reaction. europa.eu The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the sequential replacement of the three chlorine atoms with hydroxyl (-OH) groups. smolecule.com
Optimization of Hydrolysis Conditions for Purity and Yield
To ensure high purity and yield of propylsilanetriol, careful control of the reaction conditions is paramount. The primary challenge is to prevent the self-condensation of the newly formed propylsilanetriol molecules, which can lead to the formation of dimers, oligomers, and eventually polymeric siloxanes. europa.eu
Several factors are critical in optimizing the hydrolysis process:
Temperature: The reaction is typically conducted at controlled temperatures, often in the range of 0°C to 25°C, to manage the exothermic nature of the hydrolysis and to minimize side reactions. smolecule.com
pH: Maintaining a specific pH is crucial. While the reaction generates hydrochloric acid, a controlled pH environment, sometimes alkaline (pH 10-12), can influence the reaction rate and product purity. smolecule.com However, condensation reactions can be catalyzed by both acids and bases, making careful pH management essential. europa.eu
Concentration: The concentration of propylsilanetriol in the solution plays a significant role. At lower concentrations (below 500 mg/L), the monomeric form is expected to be the dominant species. As the concentration increases (above 1000 mg/L), condensation reactions become more significant, potentially leading to the formation of insoluble gels. europa.eu
Formation of this compound via Ion Exchange Processes
Following the synthesis of propylsilanetriol, the next step is its conversion to this compound through a reaction with potassium hydroxide (B78521). smolecule.com
Reaction Kinetics and Thermodynamics of Propylsilanetriol with Potassium Hydroxide
The formation of the tripotassium salt is an acid-base reaction. The weakly acidic silanol (B1196071) groups (-Si-OH) of propylsilanetriol react with the strong base, potassium hydroxide (KOH). This neutralization reaction is thermodynamically favorable and proceeds readily. melscience.com
The reaction requires a precise stoichiometric ratio of one equivalent of propylsilanetriol to three equivalents of potassium hydroxide to ensure complete conversion to the tripotassium salt. smolecule.com The reaction can be represented as:
CH₃CH₂CH₂Si(OH)₃ + 3KOH → K₃[CH₃CH₂CH₂SiO₃] + 3H₂O
The kinetics of this reaction are generally fast, characteristic of many acid-base neutralizations. The rate is often dependent on the efficient mixing of the reactants.
Solvent Effects and Reaction Environment Control for Salt Formation
The choice of solvent is a critical parameter in the synthesis of this compound. Aqueous systems are often preferred due to their environmental benefits and the good solubility of the potassium salt. smolecule.com However, mixed solvent systems, for instance, incorporating alcohols like ethanol (B145695) or methanol, can be used to enhance the solubility of the organosilane precursor. smolecule.com
The reaction environment must be carefully controlled to prevent unwanted side reactions. For instance, the presence of water can be both beneficial for dissolving reactants and a potential issue in later stages if product isolation is required. smolecule.com
Comparative Analysis of Synthetic Approaches and Efficiency
The most common and direct method for producing this compound is the two-step process involving the hydrolysis of propyltrichlorosilane followed by neutralization with potassium hydroxide. smolecule.com This approach is favored for its use of readily available starting materials.
| Synthetic Approach | Advantages | Disadvantages | Typical Yields |
| Direct Hydrolysis and Neutralization | Utilizes common reagents, straightforward process. | Requires stringent control of hydrolysis to prevent polymerization, which can lower the overall yield. | 75-95% (depending on pH control) smolecule.com |
Strategies for Large-Scale Synthesis and Process Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. While the fundamental chemical pathway involving the hydrolysis of a propyltrichlorosilane precursor followed by neutralization with potassium hydroxide remains the same, significant process modifications are required to ensure economic viability, consistent product quality, and safe operation at scale. smolecule.com Key areas of focus during scale-up include reactor design, heat management, and the implementation of robust purification and recovery systems.
The industrial synthesis of this compound is typically carried out in continuous stirred-tank reactors (CSTRs). smolecule.com These reactors are favored for their ability to provide excellent mixing, which is crucial for maintaining homogeneous reaction conditions during the highly exothermic hydrolysis and subsequent neutralization steps. smolecule.com In some instances, multi-stage reactor systems are employed to achieve better control over reaction kinetics and to manage the significant heat evolution more effectively across different phases of the synthesis. smolecule.com
A critical aspect of scaling up this process is the management of heat transfer. The hydrolysis of propyltrichlorosilane is a highly exothermic reaction, and inefficient heat removal can lead to localized hot spots within the reactor. These hot spots can promote undesirable side reactions, such as the formation of polymeric byproducts, which can negatively impact the final product's purity and yield. To mitigate this, large-scale reactors are equipped with sophisticated agitation systems, including specialized impeller designs and multiple feed points, to ensure uniform mixing of reactants and efficient heat dissipation. smolecule.com
Operating conditions in an industrial setting are also optimized for efficiency and cost-effectiveness. The process is generally run at slightly elevated temperatures, typically in the range of 40°C to 80°C, to enhance reaction rates while maintaining selectivity and minimizing energy consumption. smolecule.com Furthermore, the reaction is often conducted under a controlled pressure of 1.5 to 2.5 atmospheres to facilitate efficient mixing and prevent the volatilization of any solvents used in the process. smolecule.com
Purification of the final product at an industrial scale primarily relies on recrystallization. smolecule.com This process involves dissolving the crude this compound in hot water, followed by controlled cooling to induce crystallization. The resulting crystals are then separated, washed, and dried to yield the final, purified product.
Process Parameters for Large-Scale Synthesis
The successful scale-up of this compound production hinges on the careful control of several key process parameters. The following table outlines typical parameters for both laboratory-scale and industrial-scale synthesis, highlighting the adjustments necessary for large-scale production.
| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis | Key Scale-Up Considerations |
|---|---|---|---|
| Reactor Type | Batch Reactor | Continuous Stirred-Tank Reactor (CSTR), often multi-stage | Ensuring consistent product quality and throughput. smolecule.com |
| Temperature | 0 - 25 °C (for hydrolysis) | 40 - 80 °C | Balancing reaction rate with selectivity and energy costs. smolecule.com |
| Pressure | Atmospheric | 1.5 - 2.5 atm | Improving mixing efficiency and preventing solvent loss. smolecule.com |
| Mixing | Magnetic stirrer | Specialized impellers, multiple feed points | Crucial for heat transfer and reaction homogeneity to prevent side reactions. smolecule.com |
Purification and Recovery at Scale
The purification of this compound is a critical step in ensuring the final product meets the required specifications. Recrystallization is the most common method employed at an industrial scale.
The following table details the typical conditions for the recrystallization process.
| Purification Step | Parameter | Typical Value/Condition | Rationale |
|---|---|---|---|
| Recrystallization | Dissolution Temperature | 80 - 90 °C | To ensure complete dissolution of the crude product in an aqueous solvent. smolecule.com |
| Cooling Rate | Controlled cooling | To promote the formation of pure, well-defined crystals. smolecule.com | |
| Drying | Method | Vacuum drying | To remove residual moisture without thermal degradation of the product. smolecule.com |
Reactivity Profiles and Transformation Pathways of Tripotassium Propylsilanetriolate
Condensation Reactions and Siloxane Polymer Formation
Tripotassium propylsilanetriolate serves as a monomer unit that can undergo condensation polymerization to form siloxane polymers. This process involves the formation of silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of silicone polymers. The progression and kinetics of these reactions are sensitive to several experimental parameters.
The formation of siloxane bonds from this compound proceeds via a condensation mechanism involving intermediate silanol (B1196071) (Si-OH) groups. In an aqueous solution or in the presence of a proton source, the silanolate groups (Si-O⁻K⁺) can be protonated to form propylsilanetriol (B14675420), CH₃CH₂CH₂Si(OH)₃. smolecule.com The subsequent condensation reaction is a fundamental process in silicone chemistry. gelest.com
The general mechanism involves the reaction between two silanol groups, which can occur on adjacent monomers or between a monomer and a growing polymer chain. This reaction eliminates a molecule of water to form a stable siloxane bridge. The process can be catalyzed by both acids and bases. gelest.com Given that this compound is itself basic, it can facilitate the condensation process. The reaction can be represented as:
2 R-Si(OH)₃ → (HO)₂(R)Si-O-Si(R)(OH)₂ + H₂O
This initial step forms a dimer, which possesses reactive silanol groups at its ends. These groups can further react with other monomers or oligomers, leading to the propagation of the polymer chain and the formation of a cross-linked polysiloxane network. The condensation of silanol groups is a key reaction for converting siloxane precursors into polymeric materials. google.com
The polymerization of this compound is profoundly influenced by the pH of the medium. The compound is stable in solutions with high pH. smolecule.com In a highly alkaline environment, the silanol groups remain in their deprotonated, anionic silanolate form (Si-O⁻). The negative charges on the monomers and oligomers result in electrostatic repulsion, which hinders them from approaching each other closely enough for condensation to occur, thus ensuring stability.
Conversely, as the pH of the solution is lowered, protonation of the silanolate groups occurs. smolecule.com This neutralization of the negative charges reduces the electrostatic barrier, allowing the silanol-containing species to interact and undergo condensation. This leads to polymerization. smolecule.com As the polymer chains grow in size and molecular weight, their solubility in the aqueous medium decreases, eventually leading to precipitation of the solid polysiloxane material. smolecule.com This pH-triggered polymerization and precipitation is a characteristic feature of alkali metal silanolates.
While specific kinetic data for the polymerization of this compound is not extensively detailed in the literature, the influence of concentration and temperature can be inferred from the general principles of polymerization kinetics. nih.govuobaghdad.edu.iq
Concentration: An increase in the concentration of the this compound monomer in solution is expected to increase the rate of polymerization. According to collision theory, a higher concentration leads to more frequent collisions between reactive species (the silanol-functionalized monomers and oligomers), thereby increasing the probability of successful condensation reactions per unit of time.
Temperature: Temperature has a significant effect on the rate of polymerization. Increasing the reaction temperature generally accelerates the condensation reaction. gelest.com This is because higher temperatures provide the reactant molecules with greater kinetic energy, allowing a larger fraction of them to overcome the activation energy barrier required for the Si-O-Si bond formation. However, temperature control is crucial, as excessively high temperatures can lead to uncontrolled reactions and affect the structure and properties of the final polymer. smolecule.com
The following table summarizes the expected influence of these parameters on the polymerization process.
Table 1: Factors Influencing Polymerization of this compound
| Parameter | Effect on Polymerization Rate | Rationale |
|---|---|---|
| pH | Decreasing pH increases the rate. | Protonation of silanolate groups reduces electrostatic repulsion, enabling condensation. smolecule.com |
| Concentration | Increasing concentration increases the rate. | Higher frequency of collisions between reactive monomer units. |
| Temperature | Increasing temperature increases the rate. | Molecules gain sufficient kinetic energy to overcome the activation energy for condensation. gelest.com |
Interactions with Acidic and Protic Environments
As a salt of a weak acid (propylsilanetriol) and a strong base (potassium hydroxide), this compound readily interacts with acids and other proton-donating species. smolecule.com These interactions lead to fundamental changes in its chemical structure and the release of its counter-ions.
In the presence of an acid, the propylsilanetriolate anion, [CH₃CH₂CH₂Si(O)₃]³⁻, acts as a Brønsted-Lowry base and accepts protons. smolecule.com The sequential protonation of the three anionic oxygen centers leads to the formation of various silanol derivatives. The final product of complete protonation is propylsilanetriol. smolecule.com
The protonation steps can be illustrated as follows:
[CH₃CH₂CH₂Si(O)₃]³⁻ + H⁺ → [CH₃CH₂CH₂Si(O)₂(OH)]²⁻
[CH₃CH₂CH₂Si(O)₂(OH)]²⁻ + H⁺ → [CH₃CH₂CH₂Si(O)(OH)₂]⁻
[CH₃CH₂CH₂Si(O)(OH)₂]⁻ + H⁺ → CH₃CH₂CH₂Si(OH)₃ (Propylsilanetriol)
The fully protonated propylsilanetriol is the foundational silanol derivative from which polymerization proceeds through the condensation mechanisms described previously. smolecule.com The existence of such protonated species is a key aspect of silanetriolate chemistry. unit.no
The protonation of the propylsilanetriolate anion is accompanied by the dissociation and release of potassium ions (K⁺) into the solution. smolecule.com In the solid state or in a basic solution, the potassium ions are electrostatically associated with the negatively charged oxygen atoms of the silanolate.
Table 2: Protonation Species of this compound in Acidic Media
| Name | Chemical Formula | Charge | Description |
|---|---|---|---|
| This compound | CH₃CH₂CH₂Si(O⁻K⁺)₃ | 0 (as salt) | The starting compound, stable in basic conditions. smolecule.com |
| Dipotassium Propylsilanetriol-diolate | [CH₃CH₂CH₂Si(O)₂(OH)]²⁻ 2K⁺ | -2 (anion) | Product of the first protonation step. |
| Monopotassium Propylsilanediol-olate | [CH₃CH₂CH₂Si(O)(OH)₂]⁻ K⁺ | -1 (anion) | Product of the second protonation step. |
Chemical Stability in Aqueous Systems
This compound, a compound with the chemical formula C₃H₇K₃O₃Si, demonstrates notable stability in aqueous systems, particularly under specific pH conditions. smolecule.com It is a water-soluble solid that forms a basic solution. smolecule.com The stability of this organosilicon compound is highly dependent on the pH of the aqueous environment.
Research indicates that this compound is stable in alkaline conditions, with an optimal pH range for stability noted between 10 and 12. smolecule.com Within this range, the compound remains dissolved and less prone to degradation. However, as the pH decreases, its stability is compromised. smolecule.com In acidic or even neutral aqueous solutions, this compound has a tendency to undergo condensation reactions, leading to polymerization and subsequent precipitation out of the solution. smolecule.com This reaction involves the formation of siloxane bonds. smolecule.com
In terms of its behavior under various conditions, safety data sheets confirm that the compound is considered stable under recommended handling and storage conditions. monopoleinc.comguardindustry.comprosoco.com It is advised to keep the product from freezing, as this could affect its stability. monopoleinc.com Hydrolysis is a key transformation pathway for this compound, and its rate can be influenced by factors such as temperature and the electronic properties of the propyl substituent. smolecule.com The European Chemicals Agency (ECHA) registration dossier also lists hydrolysis as a relevant environmental fate pathway. europa.eu
| Parameter | Finding | Source(s) |
| pH Stability | Stable in high pH (alkaline) conditions (optimal pH 10-12). | smolecule.com |
| pH Instability | Tends to polymerize and precipitate at lower pH values. | smolecule.com |
| Aqueous Solubility | Soluble in water, exhibiting basic properties. | smolecule.com |
| General Stability | Considered stable under recommended storage and handling conditions. | monopoleinc.comguardindustry.comprosoco.com |
| Conditions to Avoid | Freezing temperatures may affect product stability. | monopoleinc.comguardindustry.com |
| Primary Transformation | Undergoes hydrolysis and condensation reactions in aqueous environments. | smolecule.comeuropa.eu |
Structural Elucidation and Theoretical Investigations of Tripotassium Propylsilanetriolate
Coordination Chemistry of Potassium Counterions with the Propylsilanetriolate Anion
It is plausible that tripotassium propylsilanetriolate adopts a similar, or even more complex, aggregated structure in the solid state. The presence of three potassium ions per propylsilanetriolate unit suggests a high degree of ionic cross-linking, which would significantly influence its physical properties, such as solubility and thermal stability. The coordination environment of each potassium ion would likely involve multiple oxygen atoms from neighboring propylsilanetriolate anions, creating a polymeric network. The specific coordination number of the potassium ions would be influenced by the steric bulk of the propyl groups and the packing efficiency of the ions in the crystal lattice.
Table 1: Comparison of Properties of this compound and a Related Potassium Silanolate
| Property | This compound | Potassium Trimethylsilanolate |
|---|---|---|
| Chemical Formula | C₃H₇K₃O₃Si iucr.orgnih.gov | (C₃H₉KOSi)₄ iucr.org |
| Anion | Propylsilanetriolate | Trimethylsilanolate |
| Cation to Anion Ratio | 3:1 iucr.orgnih.gov | 1:1 (in monomeric unit) iucr.org |
| Observed Solid-State Structure | Not explicitly determined | Cubane-like tetramer iucr.org |
| Coordination Feature | Expected strong ionic aggregation | K⁺ coordinated to multiple oxygen atoms iucr.org |
Theoretical Modeling of Electronic Structure and Bonding in the Propylsilanetriolate Moiety
The electronic structure and bonding within the propylsilanetriolate moiety are central to its chemical behavior. The arrangement of electrons determines the molecule's reactivity and physical properties. nih.gov Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), can provide valuable insights into these aspects. researchgate.netnih.gov
The propylsilanetriolate anion features a central silicon atom bonded to a propyl group and three oxygen atoms. The Si-C bond is a typical covalent single bond. The three Si-O bonds, in the deprotonated state, will have significant ionic character due to the large electronegativity difference between silicon and oxygen. The negative charges are localized primarily on the oxygen atoms, making them strong nucleophiles and hydrogen bond acceptors.
Computational studies on simple silanols, like methylsilanol (CH₃SiH₂OH), have shown that alkyl groups can influence the acidity of the silanol (B1196071) group through inductive and polarizability effects. iastate.edu While methyl substitution was found to slightly decrease the gas-phase acidity of silanol (SiH₃OH), indicating a dominant, though small, acid-weakening inductive effect, longer alkyl chains might have more complex effects. iastate.edu In the case of the propylsilanetriolate anion, the propyl group, being electron-donating, would tend to increase the electron density on the silicon atom, which in turn would slightly destabilize the negative charge on the oxygen atoms. However, this effect is generally considered to be modest in alkylsilanols.
Computational Chemistry Approaches for Predicting Reactivity and Conformation
Computational chemistry provides powerful tools for predicting the reactivity and conformational preferences of molecules like this compound. Methods such as DFT can be used to calculate reaction energies, activation barriers, and stable molecular geometries. nih.govresearchgate.net
For predicting reactivity, one could compute the reaction pathways for key processes such as hydrolysis and condensation. The hydrolysis of the Si-O⁻K⁺ bonds in the presence of water would lead to the formation of propylsilanetriol (B14675420) (CH₃CH₂CH₂Si(OH)₃) and potassium hydroxide (B78521). The subsequent condensation of propylsilanetriol to form polysiloxane networks is a critical reaction in many of its applications. Computational models can elucidate the mechanisms of these reactions, for example, by identifying transition states and intermediates. researchgate.netingentaconnect.comresearchgate.netunm.edu Studies on the hydrolysis of alkyltrialkoxysilanes have shown that the reaction rates are sensitive to pH and that the mechanism involves nucleophilic attack on the silicon atom. nih.govingentaconnect.comunm.edu A similar approach could be applied to model the reactivity of the propylsilanetriolate anion.
Conformational analysis is another area where computational chemistry is invaluable. nih.govyoutube.com The propyl chain in propylsilanetriolate has several rotatable bonds, leading to different possible conformations. While the energetic differences between these conformations are likely to be small, they could influence how the molecules pack in the solid state or interact with surfaces. Computational methods can be used to identify the lowest energy conformations and the energy barriers for rotation between them. This information is crucial for understanding the molecule's flexibility and how it might orient itself at an interface. nih.gov
Table 2: Potential Computational Chemistry Applications for this compound
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Lowest energy conformation of the propylsilanetriolate anion. |
| DFT with Solvation Model | Reaction Energetics | Enthalpy and free energy of hydrolysis and condensation reactions in aqueous solution. |
| Transition State Search (e.g., using IRC) | Mechanistic Studies | Activation barriers and transition state structures for key reactions. researchgate.net |
| Molecular Dynamics (MD) | Conformational Sampling | Distribution of conformers and dynamic behavior in solution or at an interface. |
Comparative Mechanistic Insights from Related Alkylsilanetriols (e.g., Monomethylsilanetriol)
Comparing the reactivity of this compound (or its parent silanetriol) with other alkylsilanetriols, such as monomethylsilanetriol (CH₃Si(OH)₃), can provide valuable mechanistic insights. The primary reactions of interest are hydrolysis (of the potassium salt) and condensation (of the resulting silanetriol).
The key difference between propylsilanetriol and monomethylsilanetriol is the nature of the alkyl group. The propyl group is larger and slightly more electron-donating than the methyl group. These differences can influence reactivity in several ways:
Steric Effects: The larger propyl group may sterically hinder the approach of other molecules to the silicon center. This could potentially slow down the rate of condensation reactions, which involve the formation of Si-O-Si linkages between two silanetriol molecules. unm.edu
Inductive Effects: The slightly greater electron-donating character of the propyl group compared to the methyl group would make the silicon atom slightly less electrophilic. This could decrease the rate of nucleophilic attack on the silicon, which is a key step in both acid- and base-catalyzed condensation. ingentaconnect.comunm.edu
Studies on the hydrolysis and condensation of various alkyltrialkoxysilanes have shown that both steric and electronic factors play a role in determining the reaction rates. nih.govingentaconnect.comunm.edu For instance, electron-withdrawing substituents on the alkyl group have been shown to significantly increase the rate of hydrolysis. ingentaconnect.com Conversely, bulkier alkyl groups tend to slow down condensation. Based on these trends, it can be inferred that propylsilanetriol would likely undergo condensation at a slightly slower rate than monomethylsilanetriol under similar conditions due to the greater steric hindrance of the propyl group.
Monomethylsilanetriol (MMST) itself has been studied as a bioavailable source of silicon. researchgate.netnih.gov These studies, while focused on biological systems, confirm that organosilanetriols can be absorbed and metabolized, which implies a degree of chemical reactivity in aqueous environments. researchgate.netnih.gov
Advanced Material Science Applications and Performance Characterization
Integration into Novel Inorganic Polymer Systems
The compound's ability to participate in polymerization reactions makes it a valuable additive in the formulation of novel inorganic materials.
Role in the Development of Concrete and Ceramic Substitutes
Tripotassium propylsilanetriolate is utilized as a key ingredient in the creation of inorganic polymeric materials designed as alternatives to traditional concrete and ceramics. google.com Inventions in this field describe new inorganic polymers based on modified water glass, where this compound (referred to by trade names such as Protektosil WS 808) is admixed. google.com These advanced materials are explicitly developed to serve as substitutes for concrete and cement, aiming to mitigate the high carbon dioxide emissions associated with conventional cement production. google.com The resulting polymers possess properties that make them suitable for applications where concrete or ceramics would typically be used. google.com
Contribution to the Formation of Geopolymers and Composite Materials
Geopolymers are inorganic polymers synthesized from aluminosilicate (B74896) source materials through a process of alkaline activation. lidsen.comresearchgate.net this compound contributes to this process by serving as an alkaline activator and a source of soluble silica. Its high pH is critical for dissolving aluminosilicate precursors like fly ash or slag, initiating the geopolymerization process. smolecule.comresearchgate.net The propylsilanetriolate anion can then be incorporated into the resulting three-dimensional aluminosilicate network, modifying the final properties of the material.
Furthermore, it is used in the formulation of composite materials. google.com A patent for inorganic polymers specifies that the addition of this compound enables the comprehensive lipophilization (affinity for oils and non-polar substances) of the material's surfaces. google.com These polymer systems can be combined with at least one aggregate, such as fine sand, to form a robust composite material. google.com The incorporation of fibers into geopolymer composites has also been shown to enhance properties like flexibility and shrinkage resistance. lidsen.comnih.gov
Potential in Advanced Manufacturing Techniques, including 3D Printing of Inorganic Polymers
The field of advanced manufacturing is exploring the use of inorganic polymers for applications like 3D printing. wpmucdn.com A critical requirement for a printable material is the precise control of its viscosity and curing time. google.comwpmucdn.com Research demonstrates that the viscosity of inorganic polymer reaction solutions containing this compound can be adjusted to a range suitable for 3D printing (e.g., 25 to 700 mPa·s at 20°C). google.com This adjustability allows the geopolymer "ink" to be extruded smoothly and to retain its shape after deposition, a key factor in the layer-by-layer construction process of additive manufacturing. researchgate.net While much of the research in 3D printing of geopolymers has focused on materials like fly ash and slag, the ability to modify rheology with additives like this compound is crucial for developing printable, high-performance inorganic binders. google.comwpmucdn.com
Functional Coatings and Surface Modification Technologies
The dual chemical nature of this compound makes it highly effective for modifying the surface properties of various materials, particularly for imparting water repellency.
Mechanisms of Adhesion Enhancement on Non-Metallic Substrates
This compound is used as a surface treatment agent to enhance the adhesion and durability of coatings on non-metallic surfaces. smolecule.com The mechanism is based on the chemistry of organosilanes. The molecule possesses two distinct functional ends: a potassium silanetriolate group and a propyl group. The inorganic, highly polar silanetriolate end can react with hydroxyl (-OH) groups present on the surface of non-metallic substrates like stone, ceramics, and glass. This reaction forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, anchoring the molecule firmly to the substrate. The organic, non-polar propyl group orients away from the surface, creating a new, chemically modified interface that can improve bonding with subsequent coating layers.
Development of Hydrophobic and Water-Repellent Formulations
One of the primary applications of this compound is as an active ingredient in water-repellent formulations for porous construction materials. alibaba.com It is supplied as a water-dilutable solution of potassium propyl siliconate. alibaba.comalibaba.com When applied to a substrate, the this compound reacts with atmospheric carbon dioxide. alibaba.com This reaction causes the compound to polymerize and form an insoluble, water-resistant polysiloxane network within 24 hours, without significantly changing the natural appearance of the substrate. alibaba.com This treatment reduces water absorption, which in turn mitigates issues like spalling due to freeze-thaw cycles and efflorescence. alibaba.com
Research comparing different hydrophobic coatings on blue limestone demonstrated the effectiveness of this compound. mdpi.commdpi.com The performance is often quantified by measuring the static contact angle of a water droplet on the treated surface; a higher angle indicates greater hydrophobicity.
Table 1: Performance of this compound as a Hydrophobic Coating on Blue Limestone
| Coating Type | Substrate | Contact Angle (°) | Outcome |
|---|---|---|---|
| Uncoated | Blue Limestone | < 20° | Hydrophilic |
| This compound | Blue Limestone | ~135° | Hydrophobic |
The physical properties of the coating solution are also a factor in its application and performance.
Table 2: Physical Properties of a this compound Coating Solution
| Property | Value |
|---|---|
| Dry Residue (%) | 48 ± 3 |
| Color | Colorless |
| Solvent | Water |
| pH | >13 |
Comparative Studies on Weathering Resistance and Durability of Coated Materials
This compound has been the subject of comparative studies to evaluate its performance as a hydrophobic coating for building materials, particularly stone. mdpi.combohrium.com Research comparing it with other treatments, such as aminopropyltriethoxysilane, provides insights into its weathering resistance and durability under both natural and artificial conditions. mdpi.combohrium.com These studies are crucial for determining the long-term effectiveness of such protective treatments in preserving the aesthetic and structural integrity of materials exposed to environmental stressors. researchgate.net The primary goal is to understand how these coatings behave over time when subjected to factors like rain, UV radiation, and humidity. bohrium.com
In one comparative analysis, this compound was applied to blue limestone to assess its endurance. mdpi.com The investigation monitored changes in the stone's properties over 545 days in a warm-summer humid continental climate, which provided a basis for evaluating its performance in severe, polluted conditions. mdpi.com The study aimed to correlate the effects of six months of natural outdoor aging with accelerated artificial weathering to better predict the long-term behavior of the treated stone. bohrium.comresearchgate.net
The aesthetic stability of a coated surface is a primary indicator of its performance. For materials treated with this compound, changes in gloss and color have been systematically documented.
In a comparative study on blue limestone, the coating containing this compound (referred to as coating 3) exhibited premature inefficiency, losing its gloss after just two months of outdoor exposure. mdpi.com This loss of gloss was particularly noted after rain events, which appeared to accelerate the surface degradation. mdpi.com In contrast, under controlled artificial weathering tests (QUV-spray), coated samples generally retained their gloss for a longer period than they did in the natural outdoor environment, suggesting that real-world conditions, possibly the specific chemistry of the rainwater, were more detrimental. mdpi.combohrium.com
Table 1: Aesthetic Changes in Blue Limestone Coated with this compound
| Aesthetic Parameter | Observation during Weathering Tests | Source |
|---|---|---|
| Gloss | Lost its gloss after two months of natural outdoor exposure. Rain events accelerated gloss reduction. | mdpi.com |
| Color Variation (ΔE%) | An overall whitening of the stone was observed. The trend was irregular during natural aging but increased regularly during artificial (QUV-spray) aging. | mdpi.comresearchgate.net |
To understand the mechanisms behind the observed aesthetic changes, the micro-texture and morphology of surfaces coated with this compound were analyzed using advanced techniques. Scanning Electron Microscopy (SEM) was employed to examine the micro-texture of the coated blue limestone before and after natural and artificial aging tests. mdpi.com
These analyses allow for the direct observation of how the coating film weathers and deteriorates over time. researchgate.net The data obtained from detecting micro-textures helps demonstrate that factors like weakly acidic rainwater are a primary cause of the superficial decay of the stone's finish. researchgate.net By comparing the SEM images from before the tests with those taken after exposure, researchers can characterize the physical degradation of the protective layer and the underlying substrate. mdpi.com
The long-term performance of this compound coatings is evaluated by comparing accelerated aging tests with real-world environmental exposure. mdpi.combohrium.com Studies have monitored coated stones for extended periods, such as 545 days, to track changes in protective properties. mdpi.com One key finding from this research is that the hydrophobic (water-repellent) treatment can deteriorate under normal weathering conditions, especially when applied to polished, low-porosity stone. researchgate.net
A direct correlation was established between artificial and natural weathering. For the studied stone, six months of outdoor exposure to weakly acidic rain corresponded to between 7 and 14 days of artificial weathering in a QUV-spray chamber. researchgate.net The loss of the coating's efficiency and durability was quantified by measuring the static contact angle, which indicates the surface's water repellency. researchgate.net While the protective treatment was initially proficient, its effectiveness diminished over the exposure period. researchgate.net The research highlights that hydrophobic coatings like this compound tend to be more efficient in the controlled setting of a climatic chamber than when exposed to the more complex and severe variables of an outdoor environment. mdpi.combohrium.com
Application as a Specialized Reagent in Laboratory Syntheses
Beyond its use in surface treatments, this compound serves as a specialized chemical in laboratory syntheses. smolecule.com Its utility in this context stems from its specific chemical reactivity and stability under certain conditions. smolecule.com
The synthesis of this compound itself is a key laboratory process. It is typically prepared through the controlled hydrolysis of propyltrichlorosilane, which generates propylsilanetriol (B14675420). smolecule.com This intermediate is then treated with potassium hydroxide (B78521) in an ion-exchange reaction to form the final tripotassium salt. smolecule.com
The compound's reactivity is characterized by its basic nature and the presence of silanol (B1196071) groups. smolecule.com It is stable in high pH conditions but will polymerize when the pH decreases. smolecule.com This property allows it to participate in condensation reactions to form siloxane bonds when combined with other silanol or silicate (B1173343) compounds. smolecule.com Furthermore, it is used in the formulation of inorganic polymers, where its inclusion helps to impart lipophilicity (the ability to combine with fats and oils) to the resulting composite material. google.com
Analytical and Characterization Techniques for Investigating Tripotassium Propylsilanetriolate
Spectroscopic Methods for Monitoring Reaction Progression and Polymerization (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful non-destructive technique for real-time monitoring of chemical reactions, including the synthesis and polymerization of silane-based compounds like tripotassium propylsilanetriolate. americanpharmaceuticalreview.combruker.com By tracking the vibrational frequencies of specific chemical bonds, IR spectroscopy provides insights into the consumption of reactants and the formation of intermediates and final products. nih.govmt.com
The synthesis of this compound typically involves the hydrolysis of a precursor like propyltrichlorosilane to form propylsilanetriol (B14675420), which is then neutralized with potassium hydroxide (B78521). smolecule.com The subsequent application and curing process involves a reaction with atmospheric carbon dioxide, leading to the formation of a stable, water-repellent polysiloxane network on the substrate surface. alibaba.com
In-situ IR monitoring can track this entire process:
Reaction Progression: The disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the propylsilanetriolate molecule can be monitored in real-time. For instance, changes in the Si-Cl and O-H stretching vibrations would indicate the progress of the initial hydrolysis and neutralization steps.
Polymerization (Curing): During the curing phase, the condensation of silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) bonds is a key process. IR spectroscopy can follow the decrease in the intensity of the Si-OH vibrational bands and the simultaneous increase in the intensity of the characteristic Si-O-Si asymmetric stretching band, typically observed in the 1000-1100 cm⁻¹ region. This provides direct evidence of polymerization and the formation of the hydrophobic film.
The data below illustrates the key IR vibrational bands that would be monitored during the synthesis and polymerization of this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Monitoring |
| O-H Stretch (in Si-OH) | 3200-3700 | Indicates presence of silanol groups; decreases during polymerization. |
| C-H Stretch (in propyl group) | 2850-2960 | Remains relatively constant, serving as an internal reference. |
| Si-O-Si Asymmetric Stretch | 1000-1100 | Indicates formation of the polysiloxane network; increases during polymerization. |
| Si-OH Bending | 840-950 | Indicates presence of silanol groups; decreases during polymerization. |
This real-time, in-situ analysis allows for precise control over the reaction conditions to ensure the desired product quality and reaction completion without the need for offline sampling, which could alter the state of reactive species. americanpharmaceuticalreview.com
Microscopic Techniques for Surface and Material Interface Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography of materials at high magnification. nanoscience.com When a substrate is treated with this compound, SEM is used to analyze the morphology of the resulting hydrophobic layer and its interface with the substrate material. mdpi.comresearchgate.net
SEM analysis provides critical information on:
Film Formation and Uniformity: High-resolution SEM images can reveal whether the this compound has formed a continuous, uniform film or has created discrete, networked structures on the surface.
Surface Texture Modification: The technique can show changes in the micro-texture and roughness of the substrate after treatment. mdpi.com In a study on blue limestone, SEM was used to obtain microtexture images that provided compelling evidence of changes in the superficial texture induced by weathering on both coated and uncoated samples. mdpi.comresearchgate.net
Interfacial Integrity: By examining cross-sections of treated materials, SEM can be used to assess the penetration depth and adhesion of the siloxane layer to the substrate, which is crucial for the durability of the water-repellent effect.
Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique that identifies the elemental composition of the sample. analyses-surface.comwur.nl By scanning the electron beam over the surface, an elemental map can be generated. For a surface treated with this compound, EDS analysis would be expected to show the presence and distribution of Silicon (Si) and Potassium (K), confirming the successful application and presence of the treatment on the substrate. researchgate.net
The table below summarizes the information obtained from an SEM-EDS analysis of a treated substrate.
| Analysis Mode | Information Obtained | Relevance to this compound |
| Secondary Electron (SE) Imaging | Topographical contrast | Visualizes the surface morphology, uniformity, and texture of the applied hydrophobic film. |
| Backscattered Electron (BSE) Imaging | Compositional contrast (heavier elements appear brighter) | Differentiates the treatment layer from the substrate based on atomic number differences. |
| Energy-Dispersive X-ray (EDS) Spectroscopy | Elemental composition and mapping | Confirms the presence and distribution of key elements like Silicon and Potassium from the treatment. |
These microscopic techniques are vital for understanding how the treatment alters the physical surface of a material, which directly relates to its functional performance.
Techniques for Assessing Surface Hydrophobicity (e.g., Static Contact Angle Measurements)
The primary function of treating a surface with this compound is to impart water repellency. alibaba.com The most direct and widely used method to quantify this change in surface property is the measurement of the static contact angle. biolinscientific.comnih.gov
The static contact angle is the angle formed by a droplet of liquid (typically water) at the three-phase boundary where the liquid, gas (air), and solid substrate intersect. temple.edu The measurement is performed using a goniometer or optical tensiometer, which captures a profile image of the droplet on the surface. mdpi.com A surface is generally considered:
Hydrophilic (water-attracting) if the contact angle is less than 90°.
Hydrophobic (water-repelling) if the contact angle is greater than 90°.
Studies have demonstrated the effectiveness of this compound as a hydrophobic agent. For example, when applied to blue limestone, it significantly increases the water contact angle, indicating a successful hydrophobic treatment. mdpi.combohrium.com The loss of this hydrophobicity over time due to weathering can also be tracked by monitoring the decrease in the static contact angle. mdpi.comresearchgate.net
The following table presents representative data from a study on blue limestone, showing the effect of treatment with this compound on its wettability.
| Sample | Treatment | Static Water Contact Angle | Surface Property |
| Blue Limestone | Uncoated | < 90° | Hydrophilic |
| Blue Limestone | Coated with this compound | > 130° mdpi.com | Hydrophobic |
Static contact angle measurement is a fundamental technique for performance validation, providing a quantitative measure of the water-repellent efficacy of the this compound treatment.
X-ray Diffraction for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive analytical method for determining the atomic and molecular structure of a crystalline solid. ksu.edu.sa For a compound like this compound, which is supplied as a solid, smolecule.com XRD analysis is crucial for characterizing its solid-state properties.
The technique works by directing a beam of X-rays onto a powdered sample. The X-rays are diffracted by the crystalline lattice planes within the material, producing a unique diffraction pattern of peaks at specific angles (2θ). usp.org This pattern serves as a "fingerprint" for the crystalline phase.
XRD analysis of this compound can determine:
Crystallinity: The diffraction pattern immediately reveals whether the material is crystalline (producing sharp, well-defined peaks) or amorphous (producing a broad, diffuse halo). usp.org
Crystal Structure: If the material is crystalline, the positions and intensities of the diffraction peaks can be used to determine the crystal system, space group, and unit cell dimensions. This provides fundamental knowledge of how the molecules are arranged in the solid state. nih.govnih.gov
Phase Purity: XRD can identify the presence of any crystalline impurities or different polymorphic forms within the sample. This is critical for quality control in the manufacturing process.
The expected outcomes from an XRD analysis are summarized below.
| XRD Pattern Feature | Interpretation for this compound |
| Sharp, intense peaks | The sample is crystalline. |
| Broad, diffuse halo | The sample is amorphous or has very low crystallinity. |
| Unique set of peak positions and intensities | Corresponds to a specific crystal structure ("fingerprint" of the compound). |
| Additional, unexpected peaks | Indicates the presence of crystalline impurities or multiple phases. |
Therefore, XRD is an indispensable tool for the fundamental solid-state characterization of this compound, ensuring material identity, purity, and structural integrity.
Future Research Directions and Emerging Paradigms for Tripotassium Propylsilanetriolate
Exploration of Novel Derivatives and Analogues with Tailored Reactivity
The development of new derivatives and analogues of tripotassium propylsilanetriolate is a primary frontier of research. The goal is to synthesize molecules with precisely controlled properties for specific applications by modifying the core structure. Current research into the synthesis of other functionalized organic compounds provides a roadmap for creating these novel silanetriolates. organic-chemistry.orgmdpi.comnih.govorganic-chemistry.org
Research Findings: The reactivity of this compound stems from its three potassium silanolate groups and the non-hydrolyzable bond between silicon and the propyl group. smolecule.comresearchgate.net Analogues such as tripotassium methylsilanetriolate are already used in conjunction with the propyl variant to modify surface properties like lipophilicity. google.com Future work aims to move beyond simple alkyl chains to incorporate a wide range of functional groups onto the silicon atom.
Strategies for creating these derivatives could be adapted from established methods in organometallic and organic synthesis. organic-chemistry.orgnih.gov This involves designing precursors where the propyl group is replaced by a functionalized organic moiety. These functionalities could be engineered to participate in subsequent chemical reactions, act as directing groups, or impart specific physical properties such as fluorescence, photo-reactivity, or enhanced surface binding. For example, the synthesis of functionalized organozinc compounds through direct insertion of zinc into organic halides showcases a potential pathway for creating more complex organosilane precursors. nih.gov
The table below outlines potential functional groups that could be incorporated into the silanetriolate structure and the tailored reactivity or properties they might impart.
| Functional Group | Potential Precursor | Tailored Reactivity/Property | Potential Application Area |
| Amino (-NH₂) | (3-Aminopropyl)triethoxysilane | Provides sites for amide coupling, enhanced adhesion to surfaces. | Bioconjugation, surface modification, composites. |
| Vinyl (-CH=CH₂) | Vinyltriethoxysilane | Enables polymerization or click-chemistry reactions. | Polymer synthesis, cross-linking agent. |
| Epoxy | (3-Glycidyloxypropyl)trimethoxysilane | Ring-opening reactions for grafting or cross-linking. | Adhesives, coatings, composite materials. |
| Thiol (-SH) | (3-Mercaptopropyl)trimethoxysilane | Anchoring to noble metal surfaces, disulfide bonding. | Nanoscience, sensor development. |
| Phenyl | Phenyltriethoxysilane | Increases thermal stability and refractive index. | High-performance polymers, optical materials. |
By systematically exploring these and other derivatives, researchers can create a library of silanetriolates with a broad spectrum of chemical behaviors, moving beyond the current applications in surface treatments.
Development of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the formation and reaction of this compound in real-time is crucial for process optimization and quality control. The compound's synthesis involves the hydrolysis of a precursor like propyltrichlorosilane, followed by neutralization. smolecule.com These hydrolysis and condensation reactions can be complex. researchgate.net Advanced in-situ characterization techniques are being developed to monitor these dynamic processes, providing insights that are unattainable with traditional offline analysis.
Research Findings: The sol-gel kinetics of related silane (B1218182) compounds have been successfully monitored using techniques like in-situ optical turbidity scanning and dynamic light scattering (DLS). mdpi.com DLS, for instance, can track the evolution of colloidal particles during condensation, revealing the rate of particle growth and aggregation under different pH conditions. mdpi.commdpi.com For industrial-scale synthesis, which may occur in continuous stirred-tank reactors, such real-time monitoring is invaluable for ensuring consistent product quality. smolecule.com
Another powerful technique is in-line Fourier-transform infrared (FTIR) spectroscopy. By combining FTIR with multivariate data analysis, researchers can track the complex chemical transformations during polysiloxane formation, assigning specific spectral features to different stages of the reaction. researchgate.net This allows for the creation of reaction trajectories to model and control the synthesis process.
For probing the paramagnetic species that may form during catalytic cycles or certain reaction mechanisms, in-situ electron paramagnetic resonance (EPR) spectroscopy is a uniquely informative tool. researchgate.netresearchgate.net It provides data on the electronic structure and coordination geometry of transient species, which is key to unraveling complex reaction mechanisms. researchgate.netresearchgate.net Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been used to monitor the temporal evolution of silicate (B1173343) species during hydrolysis and condensation, identifying the stepwise formation of oligomers. acs.org
The following table summarizes key in-situ techniques and their role in understanding silanetriolate dynamics.
| Technique | Process Monitored | Information Gained | Reference |
| Dynamic Light Scattering (DLS) | Sol-gel condensation, particle formation | Real-time particle size, aggregation kinetics | mdpi.commdpi.com |
| In-line FTIR Spectroscopy | Hydrolysis and condensation reactions | Functional group transformation, reaction progress | researchgate.net |
| Mass Spectrometry (MS) | Hydrolysis and oligomerization | Identification of intermediate silicate species | acs.org |
| Electron Paramagnetic Resonance (EPR) | Catalytic reactions, radical processes | Characterization of paramagnetic intermediates | researchgate.netresearchgate.net |
The integration of these advanced methods will facilitate a deeper understanding of the mechanisms governing this compound synthesis and reactivity, enabling the rational design of manufacturing processes.
Integration into Sustainable and Green Chemistry Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of chemical processes to reduce environmental impact. ijcrt.orgrsc.org For this compound, this involves optimizing its synthesis to minimize waste and energy consumption, and leveraging its properties in environmentally benign applications.
Research Findings: The current synthesis of this compound involves the reaction of propyltrichlorosilane with potassium hydroxide (B78521). smolecule.com While effective, this process can be analyzed through a green chemistry lens to identify areas for improvement. Sustainable synthesis approaches in polymer chemistry, such as the use of bio-based monomers, enzymatic catalysis, and the elimination of hazardous solvents, offer a model for future research. ijcrt.orgchemrxiv.orgnih.gov For example, exploring bio-based routes to obtain the propylsilane precursor could significantly reduce the carbon footprint associated with its production.
A key sustainable feature of this compound is its nature as a water-dilutable solution. alibaba.comalibaba.com It is often supplied in a concentrated aqueous form and diluted with water before application as a surface treatment. alibaba.com This avoids the use of volatile organic compounds (VOCs) as solvents, a major advantage in applications like coatings and sealants. smolecule.com The reaction of the compound with atmospheric carbon dioxide to form the final insoluble, water-resistant layer is an efficient curing mechanism that operates under ambient conditions. alibaba.com
Future research will likely focus on the following areas to enhance the sustainability profile of this compound:
Renewable Feedstocks: Investigating the synthesis of organosilane precursors from renewable sources, such as biomass-derived propanol. mdpi.com
Process Intensification: Optimizing reactor design and reaction conditions to improve energy efficiency and reduce waste, potentially moving from batch to continuous processing. researchgate.net
Catalytic Routes: Developing catalytic methods that can lower the energy barrier for synthesis and allow for milder reaction conditions, drawing inspiration from advances in enzyme-catalyzed polymerization. ijcrt.org
Life Cycle Assessment: Conducting comprehensive life cycle assessments to compare the environmental impact of this compound-based materials with traditional alternatives, ensuring a net environmental benefit. ijcrt.org
By embracing these green chemistry principles, this compound can be positioned as a sustainable material choice in a circular economy.
Expansion into Interdisciplinary Applications in Material Science and Engineering
The unique properties of this compound make it a versatile component for creating advanced materials. While its primary use has been as a water repellent for construction materials, its potential extends into more sophisticated, interdisciplinary applications in materials science and engineering. guidechem.comsmolecule.comnapier.ac.uk
Research Findings: Currently, this compound is used to impart water repellency to substrates like bricks, sandstone, limestone, and ceramics. alibaba.com It is also used as a hydrophobic coating to protect stone in cultural heritage applications. bohrium.comresearchgate.net A significant area of application is in the formulation of novel inorganic polymers. When mixed with water glass and other reagents, it can form materials that serve as substitutes for concrete or ceramics, offering properties like rapid curing (even underwater), high-temperature resistance, and low shrinkage. google.com
The future of this compound lies in its use as a molecular building block in advanced materials engineering. fiu.eduunileoben.ac.at The ability to form stable siloxane (Si-O-Si) bonds upon condensation makes it an ideal candidate for creating hybrid organic-inorganic materials with tailored properties.
Emerging application areas include:
Advanced Composites: As a coupling agent or surface modifier for fillers (e.g., silica, glass fibers) in polymer composites. The propyl group can enhance compatibility with an organic polymer matrix, while the silanetriolate end can form strong covalent bonds with the inorganic filler, improving the mechanical properties and durability of the composite material.
Functional Coatings: Development of smart coatings with properties beyond water repellency. By incorporating functional derivatives (as discussed in section 7.1), coatings could be designed to be self-healing, anti-fouling, or have specific optical properties.
Sol-Gel Synthesis: Use as a co-precursor in sol-gel processes to create porous organosilicate materials. These materials could find applications in catalysis, as support matrices for immobilizing enzymes, or in separation technologies. researchgate.net
Additive Manufacturing (3D Printing): The viscosity of reaction solutions containing silanetriolates can be controlled, making them potentially suitable for 3D printing applications to create complex ceramic or inorganic polymer structures. google.com
The table below summarizes current and emerging applications.
| Application Area | Function of this compound | Key Material Properties | Reference |
| Construction | Water repellent treatment for masonry and stone. | Hydrophobicity, reduced water absorption. | smolecule.comalibaba.combohrium.com |
| Inorganic Polymers | Lipophilizing agent and co-reactant. | Rapid curing, high-temperature stability, water resistance. | google.com |
| Advanced Composites | Coupling agent, surface modifier. | Enhanced filler-matrix adhesion, improved mechanical strength. | (Emerging) |
| Functional Coatings | Precursor for creating tailored surface properties. | Self-healing, anti-fouling, specific optical properties. | (Emerging) |
| 3D Printing | Component of inorganic, printable inks. | Controllable viscosity, formation of solid structures. | google.com |
As materials science becomes increasingly interdisciplinary, the ability to bridge the gap between organic and inorganic chemistry through molecules like this compound will be critical for developing the next generation of high-performance materials. strath.ac.ukimperial.ac.uk
Q & A
What laboratory methods are recommended for synthesizing and characterizing Tripotassium propylsilanetriolate with high purity?
Basic Research Question
Methodological Answer:
- Synthesis : Prepare an aqueous solution under controlled alkaline conditions (pH >13) to stabilize the silanetriolate structure. Use potassium hydroxide to maintain basicity and avoid hydrolysis of the silicon-oxygen bonds .
- Characterization :
- Dry Residue : Measure via gravimetric analysis (target: 48% ±3% dry residue) .
- Structural Confirmation : Use FT-IR to identify Si-O-K stretching bands (~950–1100 cm⁻¹) and NMR (¹³C, ²⁹Si) to verify propyl chain connectivity and silicon coordination .
- Purity Assessment : Employ ICP-OES to quantify potassium content and detect trace metals.
How should researchers design experiments to mitigate risks associated with this compound’s skin corrosion hazards?
Basic Research Question
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection (ANSI Z87.1-compliant goggles) to prevent direct contact.
- Ventilation : Conduct synthesis and handling in fume hoods with >100 ft/min face velocity to minimize inhalation risks.
- Spill Management : Neutralize spills with weak acids (e.g., citric acid) to reduce alkalinity before disposal .
What advanced analytical techniques resolve contradictions in its environmental hazard profile (e.g., high EC50 vs. non-degradability)?
Advanced Research Question
Methodological Answer:
- Acute vs. Chronic Toxicity : While acute toxicity to aquatic organisms is low (EC50 >100 mg/L for Daphnia), long-term studies are needed to assess bioaccumulation. Use OECD Test 307 (soil degradation) to evaluate persistence under simulated environmental conditions .
- Metabolite Analysis : Apply LC-HRMS to identify degradation byproducts in water-sediment systems. Focus on silicon-containing metabolites that may exhibit latent toxicity .
How can researchers optimize reaction conditions to enhance the stability of this compound in aqueous solutions?
Advanced Research Question
Methodological Answer:
- pH Control : Maintain pH >13 using potassium hydroxide buffers to prevent silicic acid formation. Monitor with a calibrated pH meter .
- Temperature Effects : Conduct Arrhenius studies (e.g., 25–60°C) to model hydrolysis kinetics. Use UV-Vis spectroscopy to track silicon-oxygen bond stability .
- Stabilizers : Test chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.
What statistical approaches are suitable for analyzing batch-to-batch variability in silanetriolate synthesis?
Advanced Research Question
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., reaction time, potassium concentration) affecting yield and purity.
- Quality Control : Use HPLC with a refractive index detector to quantify impurities. For batch consistency, calculate relative standard deviation (RSD) across ≥3 synthesis runs .
- Multivariate Analysis : Perform PCA on FT-IR and NMR datasets to identify outlier batches.
How can conflicting data on its mutagenic potential (negative regressive mutation test vs. structural alerts) be reconciled?
Advanced Research Question
Methodological Answer:
- Follow-Up Assays : Conduct Ames test (OECD 471) with metabolic activation (S9 fraction) to assess frameshift mutations.
- Computational Toxicology : Use QSAR models (e.g., Derek Nexus) to evaluate structural alerts for DNA binding. Compare predictions with empirical data .
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines to rule out false negatives due to cell death.
What protocols ensure reliable measurement of its high pH (>13) in solution without sensor drift?
Basic Research Question
Methodological Answer:
- Sensor Calibration : Calibrate pH meters daily with NIST-traceable buffers (pH 10.00, 12.00, 13.00).
- Temperature Compensation : Use probes with automatic temperature correction (ATC) to account for exothermic reactions.
- Alternative Methods : Validate pH via potentiometric titration with HCl (0.1M) and a glass electrode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
